Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Overview
Description
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- is a useful research compound. Its molecular formula is C26H10Cl4N2O4 and its molecular weight is 556.2 g/mol. The purity is usually 95%.
The exact mass of the compound Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading: Structural and Optical Enhancement through Thermal Annealing
A study by Qashou et al. (2017) explored the impact of thermal annealing on the structural and optical properties of thin films of the compound . The films were prepared by thermal evaporation and subjected to various annealing temperatures. The results demonstrated an increase in grain sizes and alterations in optical properties like optical band gap and optical susceptibility due to annealing.
Dielectric and AC Conductivity Analysis
Subheading: Exploring Dielectric Behavior and Conductivity
Another study by Qashou et al. (2017) focused on the dielectric relaxation process and AC conductivity of the compound's thin films. The research showed the frequency and temperature dependence of the dielectric behavior, confirming the compound's potential for electronic applications.
Application in Inverted Polymer Solar Cells
Subheading: Enhancing Solar Cell Efficiency
Research by Zhao et al. (2015) investigated a novel copolymer incorporating the compound for use as a cathode interlayer in inverted polymer solar cells. The study showed that this application resulted in higher efficiency and better stability, highlighting the compound's potential in renewable energy technologies.
Investigation for Photoelectronic Applications
Subheading: Utility in Photoelectronic Devices
In a study by Darwish et al. (2019), the structural and electrical properties of nanostructured films of the compound were investigated for their application in photoelectronic devices. The research indicated the compound's suitability for use in heterojunction solar cells due to its favorable electrical conductivity and other electronic properties.
Gamma Radiation Effects on Physical Properties
Subheading: Radiation-Induced Property Changes
A study by Qashou et al. (2018) explored how gamma radiation affects the physical properties of thin films of the compound. The research found changes in optical and electrical properties upon exposure to gamma radiation, suggesting potential applications in radiation-sensitive devices.
Influence on Charge Carrier Photogeneration
Subheading: Impact on Photogeneration Efficiency
Rybak et al. (2008) investigated the influence of molecular order on charge carrier photogeneration in perylene derivative layers. This study, detailed in Rybak et al. (2008), found a significant impact of molecular arrangement on photogeneration efficiency, providing insights into optimizing materials for photovoltaic applications.
Supramolecular Self-Assembly for Optoelectronic Devices
Subheading: Enhancing Optoelectronic Properties through Self-Assembly
Guo et al. (2019) summarized recent research on the supramolecular assembly of perylene bisimides, including anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline derivatives, which are key in developing optoelectronic devices. The Guo et al. (2019) study highlights how functional groups influence assembly and device performance.
properties
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H10Cl4N2O4/c1-31-23(33)7-3-11(27)17-19-13(29)5-9-16-10(26(36)32(2)25(9)35)6-14(30)20(22(16)19)18-12(28)4-8(24(31)34)15(7)21(17)18/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGOXPDIJYEGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)C)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H10Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073032 | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- | |
CAS RN |
106342-00-1 | |
Record name | 5,6,12,13-Tetrachloro-2,9-dimethylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106342-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106342001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106342-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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